molecular formula C17H22N10O2S B2882713 1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone CAS No. 1040679-29-5

1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone

Cat. No.: B2882713
CAS No.: 1040679-29-5
M. Wt: 430.49
InChI Key: HOHRBHHDBJACOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone is a useful research compound. Its molecular formula is C17H22N10O2S and its molecular weight is 430.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

Researchers have developed novel derivatives, focusing on their synthesis and evaluating their antimicrobial activities. Some derivatives have shown good to moderate activities against test microorganisms, indicating their potential as antimicrobial agents. This includes the exploration of various chemical reactions to create compounds with enhanced biological properties (H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, N. Demirbas, 2007).

Anti-inflammatory and Analgesic Agents

The development of novel compounds derived from this chemical structure has also been pursued for their anti-inflammatory and analgesic properties. These compounds have been evaluated for their cyclooxygenase inhibition (COX-1/COX-2) and shown significant analgesic and anti-inflammatory activities, suggesting their utility in pain management and inflammation control (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

Antipsychotic Profile

A series of compounds incorporating this chemical framework were designed and synthesized, with their pharmacological evaluation indicating considerable anti-dopaminergic and anti-serotonergic activity. This suggests their potential use in managing psychosis, with specific derivatives showing a promising antipsychotic profile with lower propensity for inducing catalepsy, a side effect often associated with antipsychotic drugs (S. Bhosale, A. Kanhed, R. Dash, M. Suryawanshi, K. Mahadik, 2014).

Antiviral Activity

The synthesis and evaluation of this chemical and its derivatives for antiviral activities have been another area of research. These compounds have been tested for their inhibitory effect on various viruses, indicating their potential as antiviral agents. The research into these compounds' mechanisms and effectiveness against specific viruses contributes to the broader efforts in developing new antiviral drugs (F. Attaby, A. Elghandour, M. A. Ali, Yasser M. Ibrahem, 2006).

Antiproliferative Activity

Compounds derived from this chemical structure have been synthesized and screened for their antiproliferative activity against various cancer cell lines. Some derivatives have shown significant growth inhibitory activity, highlighting their potential as leads for developing new antiproliferative agents. This research is crucial in the ongoing search for more effective cancer treatments (Dileep Kommula, Sowjanya Polepalli, N. Jain, M. Murty, 2018).

Properties

IUPAC Name

1-[4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-(1-methyltetrazol-5-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N10O2S/c1-24-17(19-21-22-24)30-12-16(28)26-9-7-25(8-10-26)11-15-18-20-23-27(15)13-3-5-14(29-2)6-4-13/h3-6H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOHRBHHDBJACOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.